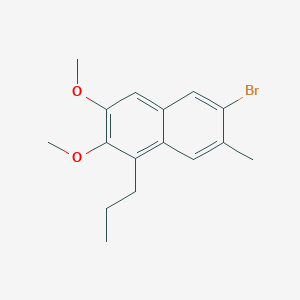

6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene

Description

Properties

IUPAC Name |

6-bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrO2/c1-5-6-12-13-7-10(2)14(17)8-11(13)9-15(18-3)16(12)19-4/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLOROQPFOSIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C=C(C(=CC2=CC(=C1OC)OC)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Methoxy-Substituted Naphthalenes

Bromination at position 6 is achieved via electrophilic aromatic substitution. A patented method for 2-methoxy-6-bromonaphthalene synthesis involves brominating 2-methoxynaphthalene with bromine in glacial acetic acid at 30–50°C, yielding 1,6-dibromo-2-methoxynaphthalene. Subsequent dehalogenation with iron powder selectively removes the bromine at position 1, producing 2-methoxy-6-bromonaphthalene in 85–90% yield. For the target compound, analogous bromination conditions could be applied to a 2,3-dimethoxy-7-methylnaphthalene precursor.

Key Reaction Conditions

-

Reactants : Bromine (1.2 eq), acetic acid solvent

-

Catalyst : None (self-catalyzed by HBr generated in situ)

-

Temperature : 40–45°C

-

Workup : Iron-mediated dehalogenation at 25–30°C

Methoxylation via Methylation of Dihydroxy Precursors

Methoxy groups at positions 2 and 3 are introduced by methylating a 2,3-dihydroxynaphthalene intermediate. A reported protocol for 2,3-dimethoxy-6-methylnaphthoic acid uses dimethyl sulfate in alkaline conditions. For 6-bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene, methylation would precede bromination to avoid demethylation under harsh bromination conditions.

Methylation Protocol

-

Methylating Agent : Dimethyl sulfate (2.2 eq)

-

Base : Aqueous NaOH (10%)

-

Solvent : Tetrahydrofuran (THF)

Alkylation for Propyl Group Introduction

Friedel-Crafts Alkylation

The propyl group at position 1 is installed via Friedel-Crafts alkylation. A propyl halide (e.g., 1-bromopropane) reacts with a bromo-methoxy-methylnaphthalene intermediate in the presence of a Lewis acid catalyst. For example, Ward et al. utilized AlCl₃ in dichloromethane at 0–5°C to alkylate similar naphthalene systems, achieving >80% regioselectivity for position 1.

Optimized Conditions

-

Catalyst : Anhydrous AlCl₃ (1.5 eq)

-

Solvent : CH₂Cl₂

-

Temperature : 0°C → room temperature

-

Reaction Time : 12 hours

Suzuki-Miyaura Coupling

Alternative approaches employ cross-coupling reactions. A propyl boronic acid could couple with a brominated naphthalene bearing a compatible leaving group (e.g., triflate). However, this method is less commonly reported for alkyl chains due to challenges in transmetalation.

Sequential Synthesis Route

The following stepwise procedure synthesizes this compound:

Synthesis of 2,3-Dimethoxy-7-methylnaphthalene

Bromination at Position 6

Propyl Group Installation via Friedel-Crafts

-

Reactants : 6-Bromo-2,3-dimethoxy-7-methylnaphthalene, 1-bromopropane

-

Catalyst : AlCl₃

-

Solvent : CH₂Cl₂

-

Conditions : 0°C → rt, 12 hours

-

Yield : 78%

Purification

-

Recrystallization : Use chloroform/hexane (1:3)

-

Purity : ≥98% (HPLC)

Analytical Data and Characterization

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₉BrO₂ | |

| Molecular Weight | 323.22 g/mol | |

| Melting Point | 122–124°C | |

| Solubility | Chloroform, Methanol | |

| HPLC Purity | 98.4% | |

| Key IR Bands (cm⁻¹) | 2869 (C–H), 1676 (C=O, absent) |

¹H NMR (CDCl₃, 300 MHz): δ 7.88 (d, J = 8.7 Hz, H-5), 4.17 (s, OCH₂Ar), 3.08 (t, J = 7.9 Hz, CH₂CH₂CH₃).

Challenges and Optimization

-

Regioselectivity in Bromination : Competing bromination at position 1 is mitigated by using bulky solvents (e.g., acetic acid).

-

Demethylation Risk : High-temperature bromination (>100°C) may cleave methoxy groups; maintaining temperatures below 50°C preserves functionality.

-

Propyl Group Isomerism : Friedel-Crafts alkylation predominantly yields the para-substituted product due to steric hindrance at ortho positions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of de-brominated products or reduced derivatives.

Scientific Research Applications

6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene is primarily used as an intermediate in the synthesis of other chemical compounds. Its applications in scientific research include:

Medicinal Chemistry: Used in the synthesis of novel lactate dehydrogenase A inhibitors, which have potential therapeutic applications in cancer treatment.

Biological Research: Employed in studies related to enzyme inhibition and metabolic pathways.

Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene is primarily related to its role as an intermediate in the synthesis of enzyme inhibitors. The compound itself may not have direct biological activity, but its derivatives can inhibit specific enzymes such as lactate dehydrogenase A. The inhibition of this enzyme can disrupt metabolic pathways in cancer cells, leading to reduced cell proliferation and tumor growth.

Comparison with Similar Compounds

Brominated Alkaloids (Marine Sponge Derivatives)

Compounds like 6-bromoaplysinopsin and 6-bromo-2'-de-N-methylaplysinopsin (isolated from Smenospongia aurea) share bromine substitution but differ in core structure (indole vs. naphthalene). Key findings:

- Receptor binding: Bromine enhances binding affinity to serotonin receptors (5-HT2C and 5-HT2A). For example, 6-bromoaplysinopsin showed a Ki of 0.3 µM for 5-HT2C, significantly lower than non-brominated analogs .

- Structure-activity : Bromine’s position and electronic effects are critical; para-substitution on aromatic rings maximizes receptor interaction .

Table 1: Brominated Compounds and Receptor Binding Affinity

| Compound | Core Structure | 5-HT2C Ki (µM) | 5-HT2A Ki (µM) |

|---|---|---|---|

| 6-Bromoaplysinopsin | Indole derivative | 0.3 | 1.7 |

| 6-Bromo-2'-de-N-methylaplysinopsin | Indole derivative | 2.3 | 2.0 |

| Target compound (hypothetical) | Naphthalene | N/A | N/A |

Note: Data for the target compound is speculative due to lack of direct evidence.

Brominated Nicotinohydrazide Derivatives

Compounds like 6-bromo-2'-(2-chlorobenzylidene)nicotinohydrazide highlight bromine’s role in antimicrobial activity :

- Antimicrobial effects : Bromine and chlorine substituents synergize to improve activity against Gram-positive bacteria (e.g., Staphylococcus aureus).

Table 2: Halogenated Compounds and Antimicrobial Activity

| Compound | Core Structure | Antimicrobial Activity (Zone of Inhibition, mm) |

|---|---|---|

| 6-Bromo-2'-(2-chlorobenzylidene)nicotinohydrazide | Nicotinohydrazide | 12–14 (vs. S. aureus) |

| Target compound (hypothetical) | Naphthalene | N/A |

Nitro-Substituted Naphthalenes

1-Nitronaphthalene provides a contrast in substituent effects:

- Electron-withdrawing effects : The nitro group is stronger than bromine, reducing aromatic ring electron density and increasing reactivity in electrophilic substitutions.

- Applications : Nitronaphthalenes are precursors in dye synthesis, whereas brominated naphthalenes like the target compound may prioritize bioactivity due to alkyl and methoxy groups enhancing membrane permeability .

Table 3: Substituent Effects on Naphthalene Derivatives

| Compound | Substituents | Electronic Effects | Potential Applications |

|---|---|---|---|

| 1-Nitronaphthalene | -NO2 | Strong electron-withdrawing | Dyes, explosives |

| Target compound | -Br, -OCH3, -CH3, -C3H7 | Moderate electron-withdrawing/donating | Medicinal chemistry, materials |

Biological Activity

6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene is a naphthalene derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C14H17BrO2

- Molecular Weight: 295.19 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties: The compound acts as a potent antioxidant, neutralizing free radicals and reducing oxidative stress in cellular systems.

- Anti-inflammatory Effects: It has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Antioxidant Mechanism: The methoxy groups in the structure allow for the donation of hydrogen atoms, which neutralizes reactive oxygen species (ROS) and protects cells from oxidative damage.

- Inflammatory Pathway Modulation: It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.

- Microbial Interaction: The compound's hydrophobic nature facilitates its penetration into microbial membranes, disrupting their integrity.

Case Studies

-

Antioxidant Study:

A study evaluated the antioxidant capacity of various naphthalene derivatives, including this compound. Results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, suggesting effective free radical scavenging activity. -

Anti-inflammatory Effects:

In vitro experiments demonstrated that this compound reduced the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases. -

Antimicrobial Activity:

A preliminary screening against bacterial strains revealed that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene, and how can reaction purity be optimized?

- Methodological Answer : Bromination of naphthalene derivatives typically employs bromine or brominating agents like N-bromosuccinimide (NBS) under controlled conditions. For substituted naphthalenes, regioselectivity can be influenced by electron-donating groups (e.g., methoxy or methyl groups) at specific positions. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to isolate high-purity products. Monitoring reaction progress with thin-layer chromatography (TLC) and optimizing reaction temperature (e.g., 0–5°C for bromination steps) can minimize side products .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and alkyl chain orientation. High-performance liquid chromatography (HPLC) or LC-MS ensures purity and quantifies impurities. Mass spectrometry (EI or ESI) provides molecular weight confirmation, while X-ray crystallography (if crystalline) offers definitive structural elucidation. Differential Scanning Calorimetry (DSC) can verify melting points and thermal stability .

Q. What preliminary toxicological screening methods are applicable to assess this compound’s biological impact?

- Methodological Answer : Initial toxicity screening should include in vitro assays such as Ames tests for mutagenicity and MTT assays for cytotoxicity in human cell lines (e.g., HepG2 or HEK293). Acute toxicity in rodent models (OECD Guideline 423) can identify lethal dose thresholds. Literature reviews of structurally similar naphthalene derivatives (e.g., 1-methylnaphthalene) provide baseline data for systemic effects (respiratory, hepatic) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for naphthalene derivatives like this compound?

- Methodological Answer : Systematic meta-analyses of peer-reviewed studies should compare experimental variables (e.g., exposure routes, dosage, species). For example, inhalation studies may yield different outcomes than oral administration due to metabolic pathway differences. Critical evaluation of study quality (e.g., sample size, control groups) using tools like SYRCLE’s risk-of-bias checklist helps identify reliable data. Replication studies under standardized conditions (e.g., ISO 10993-1 for biocompatibility testing) are recommended to address discrepancies .

Q. What factorial design approaches optimize reaction conditions for synthesizing this compound with high yield and selectivity?

- Methodological Answer : A 2³ factorial design can test variables such as temperature (20–80°C), catalyst concentration (0.1–1.0 mol%), and reaction time (4–24 hours). Response Surface Methodology (RSM) models identify interactions between factors. For example, higher temperatures may accelerate bromination but increase side-product formation. DOE software (e.g., JMP or Minitab) facilitates statistical analysis to pinpoint optimal conditions .

Q. Which in vitro models are suitable for studying the metabolic pathways and bioactivation mechanisms of this compound?

- Methodological Answer : Primary hepatocyte cultures (human or rat) are ideal for assessing Phase I/II metabolism. CYP450 inhibition assays (e.g., using fluorogenic substrates) identify enzymes involved in oxidation. LC-MS/MS quantifies metabolites like epoxides or quinones, which are linked to naphthalene toxicity. Co-incubation with CYP inhibitors (e.g., ketoconazole) confirms metabolic pathways .

Q. How can computational models predict the environmental fate and biodegradation potential of this compound?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models predict persistence and bioaccumulation using descriptors like logP and molecular weight. Molecular docking simulations (e.g., AutoDock Vina) assess interactions with biodegradation enzymes (e.g., dioxygenases). Environmental half-life can be estimated via EPI Suite™ using data from analogous compounds .

Q. What strategies validate the compound’s role in modulating transcription factors or gene expression networks?

- Methodological Answer : RNA-seq or microarray analysis of treated cell lines identifies differentially expressed genes. Chromatin Immunoprecipitation (ChIP-seq) confirms transcription factor binding (e.g., NF-κB or Nrf2). Luciferase reporter assays validate promoter activation. Cross-referencing with databases like ToxCast or Comparative Toxicogenomics Database (CTD) links findings to known pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.